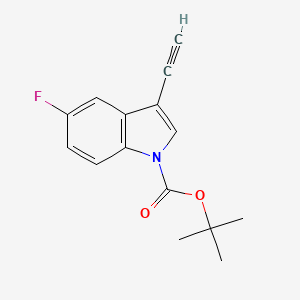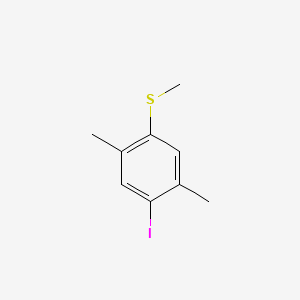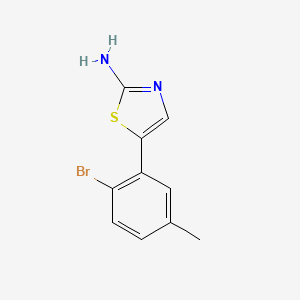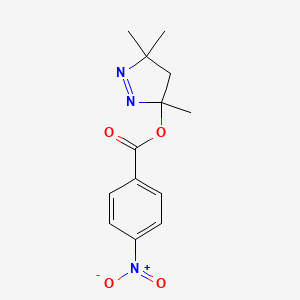
Methyl 4-oxothiopyran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-oxothiopyran-3-carboxylate is a heterocyclic compound containing a sulfur atom within a six-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-oxothiopyran-3-carboxylate typically involves the reaction of methyl 3-mercaptopropionate with formaldehyde under acidic conditions. The reaction proceeds through a cyclization process, forming the thiopyran ring. The detailed steps are as follows:
Starting Materials: Methyl 3-mercaptopropionate and formaldehyde.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
Procedure: The starting materials are mixed and heated to promote cyclization, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of methyl 3-mercaptopropionate and formaldehyde.
Reactor Design: Continuous flow reactors are often used to ensure efficient mixing and heat transfer.
Purification: The product is purified using distillation or recrystallization techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-oxothiopyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted thiopyran derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-oxothiopyran-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 4-oxothiopyran-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfur atom in the thiopyran ring plays a crucial role in these interactions, often forming covalent bonds with the target enzyme.
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
- Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate
- Tetrahydro-4H-thiopyran-4-one
Comparison: Methyl 4-oxothiopyran-3-carboxylate is unique due to the presence of both a carbonyl group and a sulfur atom within the same ring structure. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate lacks the sulfur atom, resulting in different reactivity and applications.
Eigenschaften
CAS-Nummer |
61306-81-8 |
|---|---|
Molekularformel |
C7H6O3S |
Molekulargewicht |
170.19 g/mol |
IUPAC-Name |
methyl 4-oxothiopyran-3-carboxylate |
InChI |
InChI=1S/C7H6O3S/c1-10-7(9)5-4-11-3-2-6(5)8/h2-4H,1H3 |
InChI-Schlüssel |
WAJVIYDEYDGJMR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CSC=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B14017792.png)
![1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea](/img/structure/B14017809.png)

![N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide](/img/structure/B14017814.png)
methanol](/img/structure/B14017817.png)
![Tert-butyl 4-[4-nitro-3-(piperidin-1-YL)phenyl]piperazine-1-carboxylate](/img/structure/B14017820.png)




